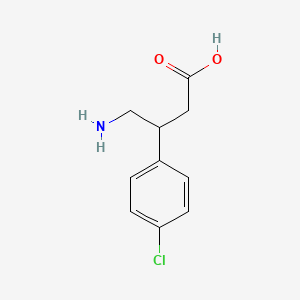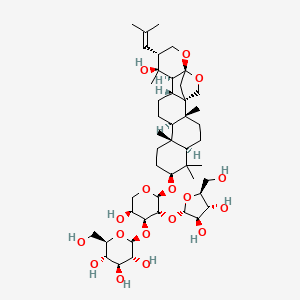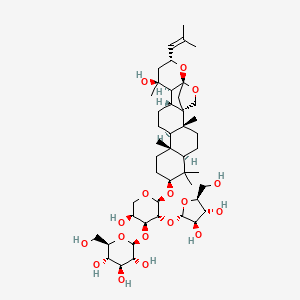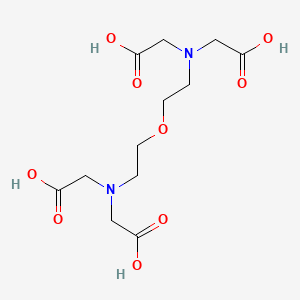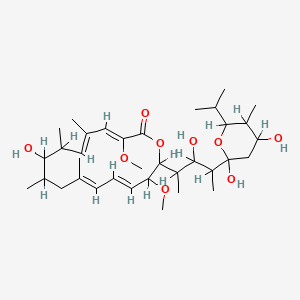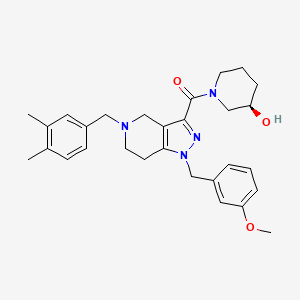
Bax-activator-106
Overview
Description
Bax-activator-106 is a specific Bax agonist. It acts by promoting Bax-dependent but not Bak-dependent apoptosis .
Synthesis Analysis
The synthesis of Bax-activator-106 involves structure-based drug design and virtual screening approaches . The trigger, S184, and vMIA sites are the three major binding sites on the full-length BAX structure . The canonical hydrophobic groove is clearly detected on the α9-truncated BAX structure, which is consistent with the outcomes of relevant experimental studies .Molecular Structure Analysis
The chemical formula of Bax-activator-106 is C29H36N4O3 . Its exact mass is 488.28 and its molecular weight is 488.630 . The compound was predicted to bind the Bax hydrophobic groove by a virtual screening approach .Chemical Reactions Analysis
Bax-activator-106 alters Bax protein stability in vitro and promotes the insertion of Bax into mitochondria, leading to Bax-dependent permeabilization of the mitochondrial outer membrane . The trigger, S184, and vMIA sites are the three major binding sites on the full-length BAX structure .Physical And Chemical Properties Analysis
The chemical formula of Bax-activator-106 is C29H36N4O3 . Its exact mass is 488.28 and its molecular weight is 488.630 . The elemental analysis shows that it contains C, 71.28; H, 7.43; N, 11.47; O, 9.82 .Scientific Research Applications
Activation of Proapoptotic Bcl-2 Protein Bax by Small Molecules : Zhao et al. (2014) identified small-molecule compounds, including compound 106, that promote Bax-dependent apoptosis. This compound alters Bax protein stability and promotes its insertion into mitochondria, leading to tumor cell apoptosis. This suggests its potential as a therapeutic agent for cancer (Zhao et al., 2014).
Direct Activation of BAX in Acute Myeloid Leukemia : Reyna et al. (2017) discovered BTSA1, a BAX activator that induces apoptosis in leukemia cell lines and patient samples while sparing healthy cells. This study shows direct BAX activation as a treatment strategy in acute myeloid leukemia (Reyna et al., 2017).
Vitamin D(3) Analogue KH 1060 and Its Effects on Inflammatory Bowel Disease : Stio et al. (2006) investigated KH 1060, a vitamin D analogue, finding that it decreases TNF-alpha levels in IBD patients and acts synergistically with anti-TNF-alpha, suggesting an immunomodulatory role (Stio et al., 2006).
Structure-Based Lead Optimization of BAX Direct Activators : Stornaiuolo et al. (2015) identified a series of analogues, including compound 8, as potent BAX direct activators with anticancer potential. This research suggests that BAX direct activators may be future anticancer drugs (Stornaiuolo et al., 2015).
The Novel BH3 α-Helix Mimetic JY-1-106 in Cancer Therapy : Cao et al. (2013) designed JY-1-106, a BH3 α-helix mimetic that disrupts protein–protein interactions of Bcl-xL and Mcl-1 with Bak, inducing apoptosis in cancer cells. This study highlights its promising clinical potential in cancer treatment (Cao et al., 2013).
Antagomir to MicroRNA-106b-5p in Cerebral Ischemia/Reperfusion Injury : Li et al. (2017) found that miR-106b-5p antagomir reduces neurological deficits and neuronal injury in cerebral ischemia/reperfusion injury, providing a potential therapeutic target for ischemic stroke (Li et al., 2017).
Safety And Hazards
Future Directions
Bax-activator-106 holds promise for cancer therapy with the advantages of specificity and the potential of overcoming chemo- and radioresistance . Further investigation of this new class of drug candidates will be needed to advance them into the clinic as a novel means to treat cancer . Einstein has licensed the BAX activator technology to BAKX Therapeutics Inc., which plans to commercialize the technology further to benefit patients .
properties
IUPAC Name |
[5-[(3,4-dimethylphenyl)methyl]-1-[(3-methoxyphenyl)methyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]-[(3R)-3-hydroxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-20-9-10-23(14-21(20)2)16-31-13-11-27-26(19-31)28(29(35)32-12-5-7-24(34)18-32)30-33(27)17-22-6-4-8-25(15-22)36-3/h4,6,8-10,14-15,24,34H,5,7,11-13,16-19H2,1-3H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVSYZSZXRLCF-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCCC(C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CN2CCC3=C(C2)C(=NN3CC4=CC(=CC=C4)OC)C(=O)N5CCC[C@H](C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bax activator-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



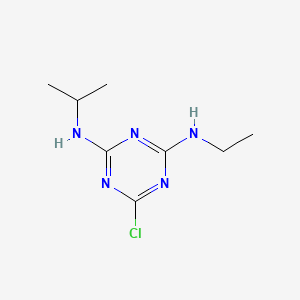
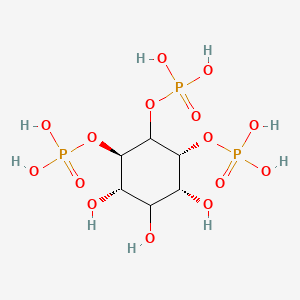
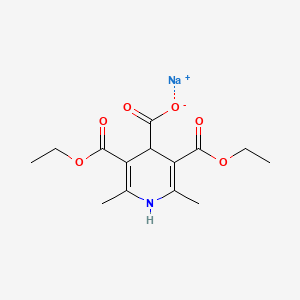
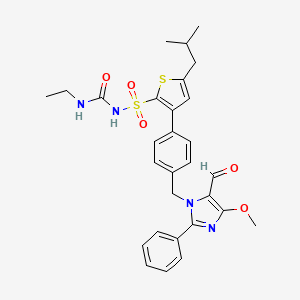
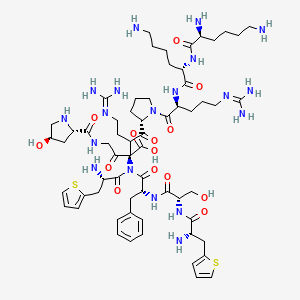
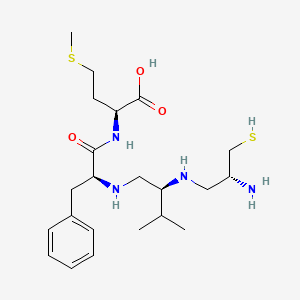
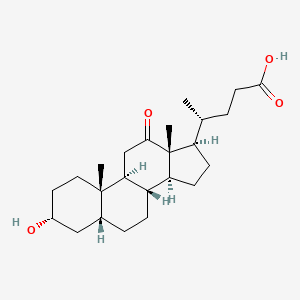
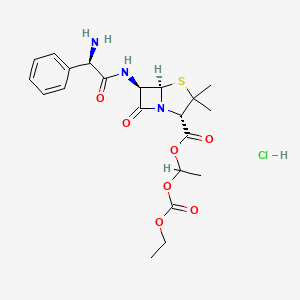
![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)
